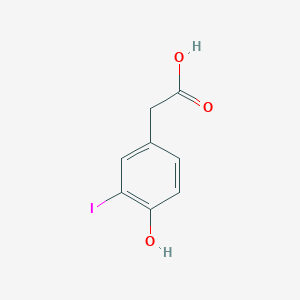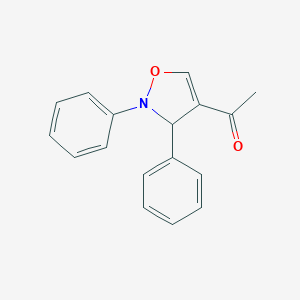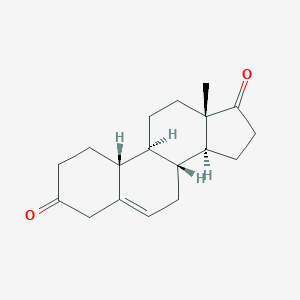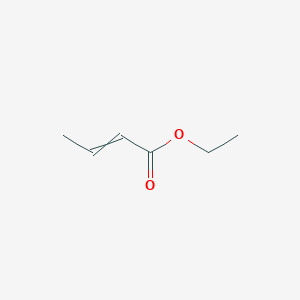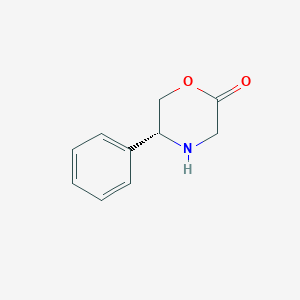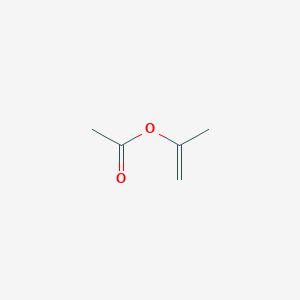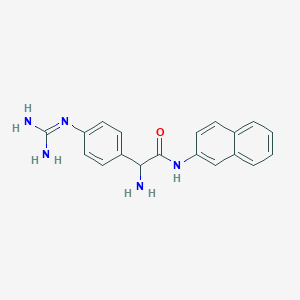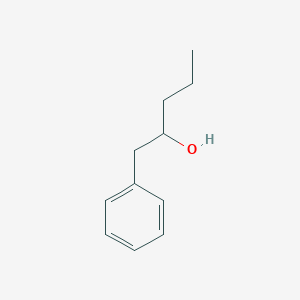![molecular formula C9H18O4 B045778 1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- CAS No. 115859-35-3](/img/structure/B45778.png)
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is also known as CPMM and is a derivative of cyclopentanediol. CPMM has been extensively studied for its ability to act as a potential anti-cancer agent, and its synthesis method, mechanism of action, and biochemical and physiological effects have been well documented.
Mécanisme D'action
The mechanism of action of CPMM involves its ability to induce apoptosis in cancer cells by activating the caspase pathway. CPMM also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases, which are necessary for cell division. These effects ultimately lead to the death of cancer cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
CPMM has been shown to have a low toxicity profile and is well tolerated in animal studies. CPMM has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPMM is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of CPMM is its limited solubility in water, which may make it difficult to administer in certain applications.
Orientations Futures
Future research on CPMM should focus on its potential therapeutic applications in cancer treatment and other diseases. Studies should also investigate the optimal dosing and administration of CPMM and its potential interactions with other drugs. Additionally, research should be conducted to improve the solubility and bioavailability of CPMM to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of CPMM involves the reaction of 1,3-cyclopentadiene with formaldehyde and methanol in the presence of a catalyst. The resulting product is then treated with hydroxylamine to yield CPMM. This synthesis method has been optimized to produce high yields of CPMM with minimal impurities.
Applications De Recherche Scientifique
CPMM has been extensively studied for its potential therapeutic properties in cancer treatment. Research has shown that CPMM can induce apoptosis, or programmed cell death, in cancer cells. CPMM has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. These findings suggest that CPMM has the potential to be an effective anti-cancer agent.
Propriétés
Numéro CAS |
115859-35-3 |
|---|---|
Nom du produit |
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]- |
Formule moléculaire |
C9H18O4 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(1R,3S,4R,5S)-4-(2-hydroxyethyl)-5-(methoxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C9H18O4/c1-13-5-7-6(2-3-10)8(11)4-9(7)12/h6-12H,2-5H2,1H3/t6-,7-,8+,9-/m1/s1 |
Clé InChI |
CXCOWEMJOWWZHU-LURQLKTLSA-N |
SMILES isomérique |
COC[C@H]1[C@@H](C[C@@H]([C@@H]1CCO)O)O |
SMILES |
COCC1C(CC(C1CCO)O)O |
SMILES canonique |
COCC1C(CC(C1CCO)O)O |
Synonymes |
1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



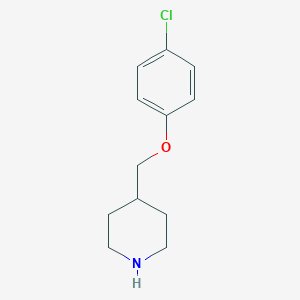
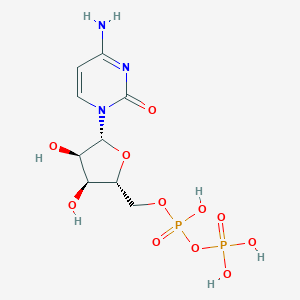
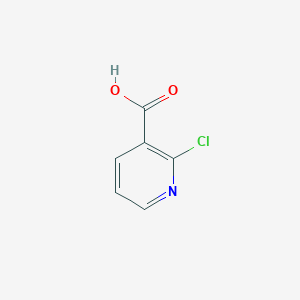
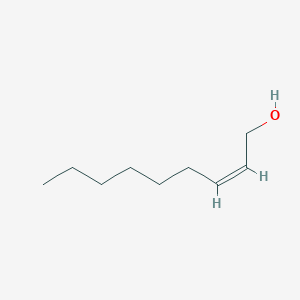
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
